molecular formula C9H10BrNO2 B1377925 5-Bromo-2-isopropoxyisonicotinaldehyde CAS No. 1289135-80-3

5-Bromo-2-isopropoxyisonicotinaldehyde

Cat. No.: B1377925
CAS No.: 1289135-80-3
M. Wt: 244.08 g/mol
InChI Key: NXXBYQZTUQBDLE-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropoxyisonicotinaldehyde (CAS No. 1289135-80-3) is a halogenated aromatic aldehyde with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 243.9 g/mol. Its structure features:

  • A pyridine ring substituted at position 5 with bromine.
  • An isopropoxy group at position 2.
  • An aldehyde functional group at position 4.

This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactive aldehyde group for condensation or nucleophilic addition reactions .

Properties

IUPAC Name

5-bromo-2-propan-2-yloxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6(2)13-9-3-7(5-12)8(10)4-11-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXBYQZTUQBDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isopropoxyisonicotinaldehyde typically involves the bromination of 2-isopropoxyisonicotinaldehyde. The reaction is carried out using bromine in a solvent mixture of anhydrous dichloromethane and methanol . The methanol acts as a nucleophilic reagent, facilitating the bromination process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes, with appropriate adjustments to reaction conditions and equipment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isopropoxyisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 5-Bromo-2-isopropoxyisonicotinic acid.

    Reduction: 5-Bromo-2-isopropoxyisonicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-isopropoxyisonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-isopropoxyisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in these interactions, facilitating binding to the target molecule and modulating its activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table highlights critical differences between 5-Bromo-2-isopropoxyisonicotinaldehyde and related compounds:

Compound Name CAS No. Substituents Functional Group Molecular Weight (g/mol) Key Properties/Applications
This compound 1289135-80-3 Br (C5), isopropoxy (C2) Aldehyde 243.9 High reactivity in condensations
3-Bromo-5-fluoroisonicotinaldehyde 407-20-5 Br (C3), F (C5) Aldehyde 203.9 Enhanced polarity due to fluorine
5-Bromo-2-hydroxyisonicotinic acid 1211581-22-4 Br (C5), OH (C2) Carboxylic acid 217.9 Higher solubility in aqueous media
5-Bromo-2-chloroisonicotinic acid 886365-31-7 Br (C5), Cl (C2) Carboxylic acid 236.45 Used in metal coordination chemistry
2-Bromo-5-chloroisonicotinic acid 623585-74-0 Br (C2), Cl (C5) Carboxylic acid 236.45 Similar to above but positional isomer

Impact of Substituents and Functional Groups

  • Aldehyde vs. Carboxylic Acid : The aldehyde group in this compound enables nucleophilic additions (e.g., forming imines), while carboxylic acid derivatives (e.g., 5-Bromo-2-hydroxyisonicotinic acid) are more suited for salt formation or amide coupling .
  • Halogen Position : Bromine at position 5 (target compound) vs. position 3 (3-Bromo-5-fluoroisonicotinaldehyde) alters electronic effects on the pyridine ring, influencing reactivity in electrophilic substitutions .
  • Oxygen-Containing Groups : The isopropoxy group in the target compound provides steric hindrance, reducing accessibility to the aldehyde compared to smaller substituents like hydroxy or chloro groups .

Physicochemical Properties

  • Lipophilicity : The isopropoxy group increases lipophilicity (logP ≈ 2.1) compared to polar derivatives like 5-Bromo-2-hydroxyisonicotinic acid (logP ≈ 1.3) .
  • Melting Points : Aldehydes typically have lower melting points than carboxylic acids. For example, 5-Bromo-2-chloroisonicotinic acid (mp: 180–182°C) vs. the target compound (estimated mp: 90–100°C) .

Research Findings and Trends

  • Reactivity Trends : Fluorinated analogs (e.g., 3-Bromo-5-fluoroisonicotinaldehyde) exhibit higher electrophilicity at the aldehyde group due to fluorine’s electron-withdrawing effect .
  • Safety Profiles : Carboxylic acid derivatives (e.g., 5-Bromo-2-hydroxyisonicotinic acid) are generally less volatile and safer to handle than aldehydes, which may pose inhalation risks .

Biological Activity

5-Bromo-2-isopropoxyisonicotinaldehyde is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol. It is recognized for its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions, making it a valuable compound in both academic research and industrial applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the aldehyde group plays a crucial role in these interactions, facilitating binding to target molecules and modulating their activity. The compound's unique structure allows it to engage in various biochemical pathways, which can influence cellular processes related to disease mechanisms, particularly in cancer and inflammation.

Biological Applications

This compound has been studied for several biological applications:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes, potentially impacting metabolic pathways.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit DNA topoisomerases, which are critical in cancer cell proliferation.
  • Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, making it a candidate for further antimicrobial research.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5-Bromo-2-methoxyisonicotinaldehydeSimilar core structureModerate enzyme inhibition
5-Bromo-2-ethoxyisonicotinaldehydeSimilar core structureLimited antibacterial activity
5-Bromo-2-propoxyisonicotinaldehydeSimilar core structureEnhanced anticancer properties

The uniqueness of this compound lies in its isopropoxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness enhances its effectiveness in specific applications where selectivity is crucial.

Case Study Insights

Recent studies have highlighted the biological effects of this compound through various experimental models. For instance:

  • In vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibits certain cancer cell lines by disrupting their growth mechanisms.
  • Animal Models : In vivo studies indicated a reduction in tumor size when treated with this compound, suggesting its potential as an anticancer agent.

These findings underscore the need for further research to elucidate the precise mechanisms through which this compound exerts its biological effects.

Research Findings Summary

Research has consistently shown that:

  • The compound interacts with key enzymes involved in metabolic pathways.
  • Its structural features contribute to its ability to modulate biological activity effectively.
  • The bromine atom enhances its reactivity, making it suitable for further chemical modifications aimed at improving efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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